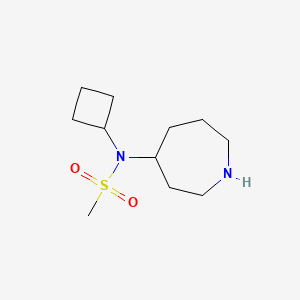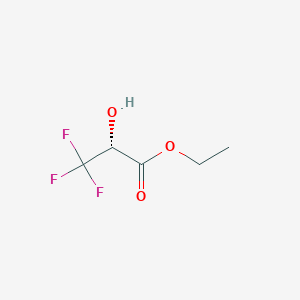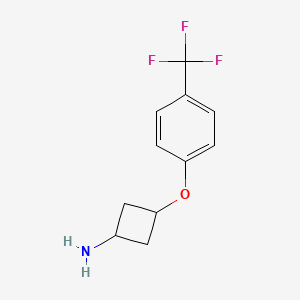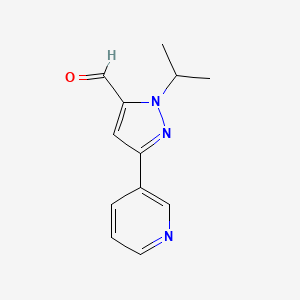
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with an isopropyl group, a pyridinyl group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a formyl group.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the formyl group, which allows for further functionalization and derivatization.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-9H,1-2H3 |
InChI Key |
IQKIASSHGHAABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




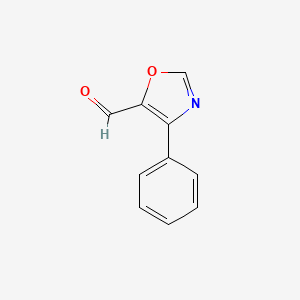
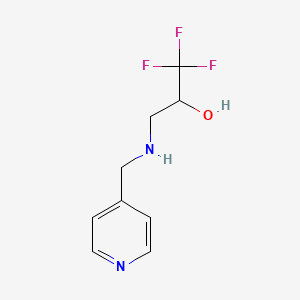
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
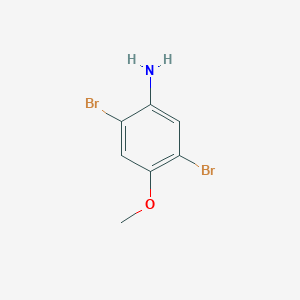

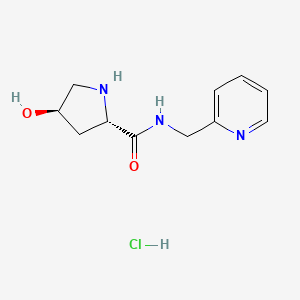
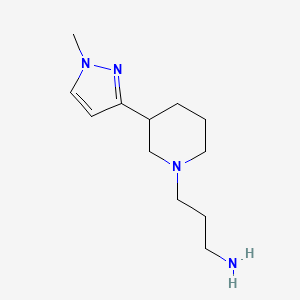
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
